An In-depth Technical Guide to the Chemical Properties of 1-Methyl-7-nitro-1,2,3,4-tetrahydroquinoline
An In-depth Technical Guide to the Chemical Properties of 1-Methyl-7-nitro-1,2,3,4-tetrahydroquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties of 1-Methyl-7-nitro-1,2,3,4-tetrahydroquinoline, a heterocyclic compound with potential applications in medicinal chemistry and organic synthesis. The document is structured to deliver not just factual data, but also insights into the practical application of this knowledge in a research and development setting.
Molecular Structure and Physicochemical Properties
1-Methyl-7-nitro-1,2,3,4-tetrahydroquinoline is a derivative of tetrahydroquinoline, featuring a methyl group at the nitrogen atom (position 1) and a nitro group on the aromatic ring (position 7). This substitution pattern significantly influences its electronic properties, reactivity, and potential biological activity.
The foundational structure is the 1,2,3,4-tetrahydroquinoline core, a privileged scaffold in medicinal chemistry due to its presence in numerous natural products and synthetic pharmaceuticals.[1] The introduction of a nitro group, a strong electron-withdrawing group, deactivates the aromatic ring towards electrophilic substitution and influences the acidity of the neighboring protons. The N-methyl group, an electron-donating group, modulates the basicity of the nitrogen atom.
Table 1: Physicochemical Properties of 1-Methyl-7-nitro-1,2,3,4-tetrahydroquinoline
| Property | Value | Source |
| CAS Number | 39275-18-8 | [2] |
| Molecular Formula | C₁₀H₁₂N₂O₂ | [2] |
| Molecular Weight | 192.21 g/mol | [2] |
| Appearance | Solid | |
| InChI | 1S/C10H12N2O2/c1-11-6-2-3-8-4-5-9(12(13)14)7-10(8)11/h4-5,7H,2-3,6H2,1H3 | [] |
| InChIKey | UIQYGCGBKBKFJY-UHFFFAOYSA-N | [] |
| SMILES | CN1CCCC2=C1C=C(C=C2)[O-] | [] |
| Boiling Point | 339.8°C at 760 mmHg (Predicted) | [] |
| Density | 1.207 g/cm³ (Predicted) | [] |
Synthesis Strategies
The synthesis of 1-Methyl-7-nitro-1,2,3,4-tetrahydroquinoline can be approached through several synthetic routes, primarily involving the construction of the tetrahydroquinoline core followed by functionalization, or the functionalization of a pre-existing tetrahydroquinoline. Given the available literature on related compounds, two primary strategies are proposed:
-
Strategy A: Nitration of 1-methyl-1,2,3,4-tetrahydroquinoline.
-
Strategy B: N-methylation of 7-nitro-1,2,3,4-tetrahydroquinoline.
The choice of strategy depends on the availability of starting materials and the desired regioselectivity of the nitration step.
Caption: Proposed synthetic routes to 1-Methyl-7-nitro-1,2,3,4-tetrahydroquinoline.
Experimental Protocol: Nitration of a Tetrahydroquinoline Derivative (Illustrative)
Materials:
-
1-Methyl-1,2,3,4-tetrahydroquinoline
-
Fuming Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Sodium Carbonate (Na₂CO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to -5°C in an ice-salt bath.
-
Slowly add 1-methyl-1,2,3,4-tetrahydroquinoline to the cooled sulfuric acid while maintaining the temperature below 10°C.
-
In a separate beaker, prepare the nitrating mixture by carefully adding fuming nitric acid to an equal volume of cold concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the solution of 1-methyl-1,2,3,4-tetrahydroquinoline over a period of 30-60 minutes, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5°C for an additional 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture slowly over a large volume of crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 8-9.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent.
Causality Behind Experimental Choices:
-
Low Temperature: The nitration reaction is highly exothermic. Maintaining a low temperature is crucial to prevent over-nitration and the formation of undesired byproducts.
-
Acidic Medium: The use of concentrated sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
-
Controlled Addition: Dropwise addition of the nitrating mixture ensures that the reaction temperature remains under control and minimizes localized overheating.
-
Neutralization and Extraction: Pouring the reaction mixture into ice quenches the reaction and dilutes the strong acid. Neutralization is necessary to deprotonate the product and allow for its extraction into an organic solvent.
Spectroscopic Characterization
Detailed spectroscopic data for 1-methyl-7-nitro-1,2,3,4-tetrahydroquinoline is not explicitly available in the searched literature. However, based on the analysis of structurally similar compounds, the expected spectral characteristics can be predicted.[5][6][7][8][9][10][11][12]
Table 2: Predicted Spectroscopic Data for 1-Methyl-7-nitro-1,2,3,4-tetrahydroquinoline
| Technique | Expected Features |
| ¹H NMR | Aromatic protons in the downfield region (δ 7.0-8.0 ppm) with splitting patterns indicative of a 1,2,4-trisubstituted benzene ring. Aliphatic protons of the tetrahydroquinoline ring as multiplets in the upfield region (δ 1.5-3.5 ppm). A singlet corresponding to the N-methyl protons (δ ~2.5-3.0 ppm). |
| ¹³C NMR | Aromatic carbons in the range of δ 110-150 ppm, with the carbon bearing the nitro group being significantly deshielded. Aliphatic carbons of the tetrahydroquinoline ring and the N-methyl carbon will appear in the upfield region (δ 20-60 ppm). |
| FTIR (cm⁻¹) | Characteristic strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. C-H stretching vibrations for the aromatic and aliphatic portions. C=C stretching vibrations for the aromatic ring. C-N stretching vibrations. |
| Mass Spec. | A molecular ion peak (M⁺) corresponding to the molecular weight of 192.21. Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and cleavage of the tetrahydroquinoline ring. |
Chemical Reactivity
The chemical reactivity of 1-methyl-7-nitro-1,2,3,4-tetrahydroquinoline is dictated by the interplay of its functional groups.
Caption: Key reactive sites of 1-Methyl-7-nitro-1,2,3,4-tetrahydroquinoline.
Reduction of the Nitro Group
A primary and highly useful transformation of this molecule is the reduction of the nitro group to an amino group. This conversion opens up a vast array of subsequent chemical modifications, making it a valuable intermediate.
Experimental Protocol: Reduction of a Nitro-aromatic Compound (Illustrative)
A common method for the reduction of aromatic nitro compounds is catalytic hydrogenation.[1]
Materials:
-
1-Methyl-7-nitro-1,2,3,4-tetrahydroquinoline
-
Palladium on Carbon (10% Pd/C)
-
Ethanol or Methanol
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve 1-methyl-7-nitro-1,2,3,4-tetrahydroquinoline in a suitable solvent such as ethanol or methanol in a hydrogenation flask.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Seal the flask and purge the system with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, carefully vent the hydrogen gas and purge the system with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with the solvent used for the reaction.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude 1-methyl-1,2,3,4-tetrahydroquinolin-7-amine.
-
The product can be further purified if necessary.
Trustworthiness of the Protocol:
This is a standard and widely used protocol for the reduction of aromatic nitro groups. The use of a heterogeneous catalyst like Pd/C allows for easy removal by filtration. The reaction is typically clean and high-yielding.
Solubility Profile
The solubility of organic compounds is governed by the principle of "like dissolves like".[13] 1-Methyl-7-nitro-1,2,3,4-tetrahydroquinoline possesses both polar (nitro group, tertiary amine) and non-polar (aromatic ring, aliphatic chain) regions.
Table 3: Predicted Solubility of 1-Methyl-7-nitro-1,2,3,4-tetrahydroquinoline
| Solvent | Predicted Solubility | Rationale |
| Water | Sparingly soluble to insoluble | The non-polar hydrocarbon backbone dominates the molecule's character, limiting its solubility in a highly polar solvent like water. |
| Methanol, Ethanol | Soluble | These polar protic solvents can engage in hydrogen bonding with the nitro group and have sufficient non-polar character to solvate the rest of the molecule.[14] |
| Acetone, Ethyl Acetate | Soluble | These polar aprotic solvents can effectively solvate the molecule through dipole-dipole interactions.[15] |
| Dichloromethane, Chloroform | Soluble | These non-polar to moderately polar solvents can solvate the hydrocarbon portions of the molecule well. |
| Hexane, Toluene | Sparingly soluble to insoluble | The polarity of the nitro group and the tertiary amine will limit solubility in highly non-polar solvents. |
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
-
Toxicity: The toxicological properties have not been fully investigated. Treat as a potentially hazardous substance. Nitro-aromatic compounds can be toxic, and some quinoline derivatives are known to have biological activity.
Applications in Research and Development
1-Methyl-7-nitro-1,2,3,4-tetrahydroquinoline serves as a valuable building block in the synthesis of more complex molecules. The presence of the nitro group allows for its conversion to an amine, which can then be further functionalized through a variety of reactions, including:
-
Diazotization followed by substitution (Sandmeyer reaction)
-
Amide and sulfonamide formation
-
Reductive amination
-
Participation in the synthesis of other heterocyclic rings
The tetrahydroquinoline scaffold itself is of significant interest in drug discovery, with derivatives exhibiting a wide range of biological activities.[1][16] Therefore, 1-methyl-7-nitro-1,2,3,4-tetrahydroquinoline is a promising starting material for the generation of libraries of novel compounds for biological screening.
References
-
Zibaseresht, R., Amirlou, M. R., & Karimi, P. (2013). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Journal of Archives in Military Medicine, 2(1), e15957. [Link]
-
Sridharan, V., Suryavanshi, P. A., & Menéndez, J. C. (2011). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 16(12), 10357-10398. [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Retrieved January 5, 2026, from [Link]
-
Hoffman Fine Chemicals. (n.d.). CAS 39275-18-8 | 1-Methyl-7-nitro-1,2,3,4-tetrahydroquinoline | MFCD00496655. Retrieved January 5, 2026, from [Link]
-
Clososki, G. C., et al. (2011). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. European Journal of Organic Chemistry, 2011(9), 1504-1513. [Link]
-
Singh, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13955-13981. [Link]
-
ResearchGate. (n.d.). 1H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one 14. Retrieved January 5, 2026, from [Link]
-
PubChem. (n.d.). 1-Methyl-1,2,3,4-tetrahydroisoquinoline. Retrieved January 5, 2026, from [Link]
-
ChemRxiv. (2024). Development of a Highly Selective Synthesis of 4-Substituted Tetrahydroquinolines: Substrate Scope and Mechanistic Study. [Link]
-
TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved January 5, 2026, from [Link]
-
NIST. (n.d.). Quinoline, 1,2,3,4-tetrahydro-. Retrieved January 5, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Retrieved January 5, 2026, from [Link]
-
NIST. (n.d.). Quinoline, 1,2,3,4-tetrahydro-. Retrieved January 5, 2026, from [Link]
-
PubChem. (n.d.). CID 157695085. Retrieved January 5, 2026, from [Link]
-
Research Journal of Pharmacy and Technology. (2018). Hydroquinone Solubility in Pure and Binary Solvent Mixture at Various Temperatures with FTIR. 11(11), 4881-4886. [Link]
-
ResearchGate. (n.d.). Solubility of Hydroquinone in Different Solvents from 276.65 K to 345.10 K. Retrieved January 5, 2026, from [Link]
-
Khan Academy. (n.d.). Solubility of organic compounds. Retrieved January 5, 2026, from [Link]
-
Singh, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13955-13981. [Link]
-
BTC. (2025). What is the solubility of Tetrahydro - 4 - pyrone in organic solvents?. Retrieved January 5, 2026, from [Link]
-
Gu, J.-M., Hu, X.-R., & Xu, W.-M. (2006). 7-Nitro-1,2,3,4-tetrahydroquinoline. Acta Crystallographica Section E: Structure Reports Online, 62(1), o62-o63. [Link]
-
SpectraBase. (n.d.). 7-Nitro-1,2,3,4-tetrahydro-isoquinoline. Retrieved January 5, 2026, from [Link]
-
SpectraBase. (n.d.). 7-Nitro-1,2,3,4-tetrahydro-isoquinoline. Retrieved January 5, 2026, from [Link]
Sources
- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hoffmanchemicals.com [hoffmanchemicals.com]
- 4. brieflands.com [brieflands.com]
- 5. researchgate.net [researchgate.net]
- 6. 1-Methyl-1,2,3,4-tetrahydroisoquinoline | C10H13N | CID 92214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tsijournals.com [tsijournals.com]
- 8. Quinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]
- 11. 1,2,3,4-Tetrahydroquinoline(635-46-1) 13C NMR spectrum [chemicalbook.com]
- 12. 1,2,3,4-TETRAHYDROISOQUINOLINE(91-21-4) IR Spectrum [chemicalbook.com]
- 13. Khan Academy [khanacademy.org]
- 14. researchgate.net [researchgate.net]
- 15. What is the solubility of Tetrahydro - 4 - pyrone in organic solvents? - Blog [m.btcpharmtech.com]
- 16. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
